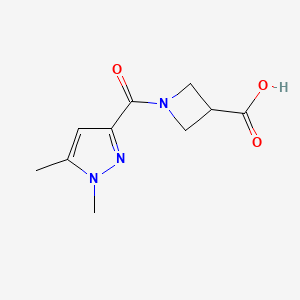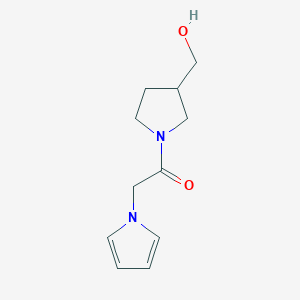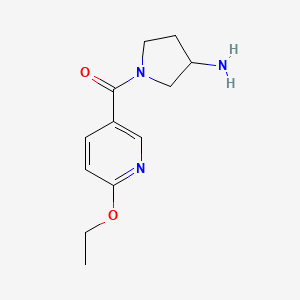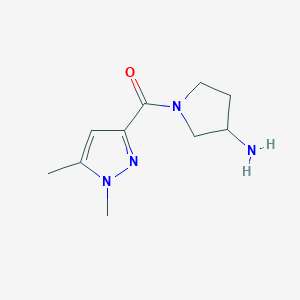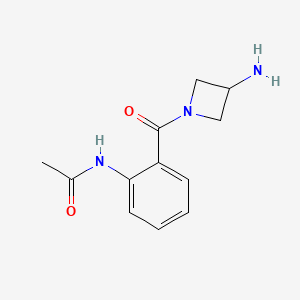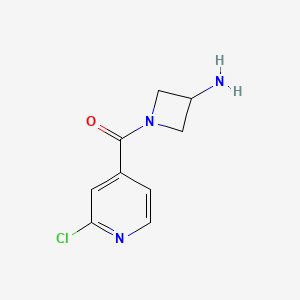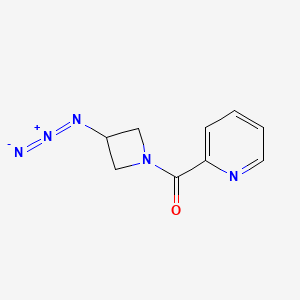
(3-Azidoazetidin-1-yl)(pyridin-2-yl)methanone
Descripción general
Descripción
(3-Azidoazetidin-1-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C9H9N5O and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Medicinal Chemistry Applications
Dipolar Cycloaddition Reactions : This compound has been utilized in the development of novel P2X7 antagonists through a single-pot dipolar cycloaddition reaction/Cope elimination sequence. This innovative synthesis route led to compounds with significant receptor occupancy, highlighting its utility in the discovery of new therapeutics for mood disorders (Chrovian et al., 2018).
Antimicrobial Activity : Research into the antimicrobial properties of related compounds, including pyridine derivatives, demonstrates the potential of using this chemical framework as a basis for developing new antimicrobial agents. This includes studies on various synthesized pyridine derivatives that exhibited modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Molecular Docking Studies : The synthesis and evaluation of 1,3-oxazole clubbed pyridyl-pyrazolines for their anticancer and antimicrobial activities also involve computational molecular docking studies, providing insights into the potential pharmaceutical applications of such compounds (Katariya, Vennapu, & Shah, 2021).
Biochemical and Pharmacological Investigations
Antidepressant and Nootropic Agents : Schiff bases and 2-azetidinones derived from isonicotinic hydrazide, bearing structural similarity to the compound , have shown potential as antidepressant and nootropic agents. This indicates the compound's relevance in the synthesis of CNS-active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Corrosion Inhibition : The related triazole derivatives have been studied for their efficiency as corrosion inhibitors for mild steel in acidic media, suggesting the application of such compounds in industrial maintenance and protection (Ma, Qi, He, Tang, & Lu, 2017).
Propiedades
IUPAC Name |
(3-azidoazetidin-1-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-13-12-7-5-14(6-7)9(15)8-3-1-2-4-11-8/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGQUTQTMKYQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


